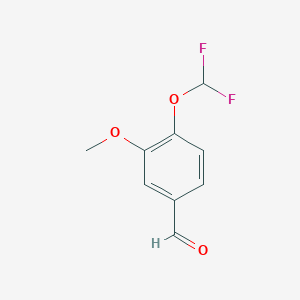

4-(Difluoromethoxy)-3-methoxybenzaldehyde

Description

The exact mass of the compound 4-(Difluoromethoxy)-3-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Difluoromethoxy)-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPOVKAYCXTCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390295 | |

| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-70-9 | |

| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethoxy)-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key organic intermediate with significant applications in the pharmaceutical and medicinal chemistry sectors. Its unique structural features, particularly the presence of a difluoromethoxy group, impart desirable properties to target molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(difluoromethoxy)-3-methoxybenzaldehyde, detailed experimental protocols, and an examination of its role in relevant biological pathways.

Chemical and Physical Properties

4-(Difluoromethoxy)-3-methoxybenzaldehyde is typically a clear, light orange liquid or oil.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O₃ | [2] |

| Molecular Weight | 202.15 g/mol | [2] |

| Boiling Point | 105-106 °C at 1 mmHg | [3] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.5155 | [3] |

| Flash Point | 113.5 °C | [3] |

| Vapor Pressure | 0.00706 mmHg at 25°C | [3] |

| Physical State | Liquid/Oil | [4][5] |

| Solubility | Slightly soluble in chloroform and methanol (data for the related 4-(difluoromethoxy)-3-hydroxybenzaldehyde) | [6] |

| pKa | No experimental data available. Predicted pKa for the related 4-(difluoromethoxy)-3-hydroxybenzaldehyde is 7.85 ± 0.35. | [6] |

Spectroscopic Data

¹H NMR (250 MHz, CDCl₃): δ 9.74 (s, 1H, -CHO), 7.31 (d, J=1.7 Hz, 1H, Ar-H), 7.27 (dd, J₁=8.0 Hz, J₂=1.7 Hz, 1H, Ar-H), 7.11 (d, J=8.0 Hz, 1H, Ar-H), 6.49 (t, J(F-H)=74.0 Hz, 1H, -OCHF₂), 3.76 (s, 3H, -OCH₃).[4]

-

IR: Characteristic peaks would be expected for the aldehyde C=O stretch (around 1700 cm⁻¹), C-O-C stretching of the ether and methoxy groups, and C-F stretching of the difluoromethoxy group.

-

MS: The mass spectrum would be expected to show a molecular ion peak at m/z 202, with fragmentation patterns corresponding to the loss of the aldehyde group (-CHO), methoxy group (-OCH₃), and potentially rearrangements involving the difluoromethoxy group.

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

Two common synthetic routes are detailed below.

Method 1: From Vanillin and Monochlorodifluoromethane

This protocol involves the difluoromethylation of vanillin.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF)

-

Monochlorodifluoromethane (CHClF₂) gas

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium carbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction flask, add vanillin (e.g., 30.0 g, 0.2 mol), sodium hydroxide (13.0 g, 0.325 mol), and DMF (450 mL).[5]

-

Heat the mixture to 90 °C with continuous stirring for 2 hours.[5]

-

Introduce monochlorodifluoromethane gas into the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[5]

-

Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[5]

-

Quench the reaction by adding water (450 mL).[5]

-

Extract the aqueous mixture with dichloromethane.[5]

-

Wash the combined organic phases sequentially with saturated sodium carbonate solution and saturated brine.[4]

-

Dry the organic phase over anhydrous sodium sulfate.[4]

-

Concentrate the organic phase under reduced pressure to obtain 4-(difluoromethoxy)-3-methoxybenzaldehyde as a light yellow oil.[4][5]

Method 2: From Vanillin and Sodium 2-chloro-2,2-difluoroacetate

This method provides an alternative route using a solid difluoromethylating agent.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/n-hexane mixture (1:4)

Procedure:

-

In a reaction vessel, dissolve 4-hydroxy-3-methoxybenzaldehyde (e.g., 2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL).[4]

-

Heat the solution at 100 °C for 3.5 hours.[4]

-

After cooling, acidify the mixture with concentrated hydrochloric acid.[4]

-

Extract the product with ethyl acetate (2 x 25 mL).[4]

-

Wash the combined organic layers with water (2 x 25 mL).[4]

-

Dry the organic phase over anhydrous magnesium sulfate.[4]

-

Remove the solvent under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4) to yield pure 4-(difluoromethoxy)-3-methoxybenzaldehyde as an oil.[4]

Purification and Analysis

Purification: As described in the synthesis protocols, purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent may be optimized based on TLC analysis.

Analytical Methods:

-

Thin Layer Chromatography (TLC): TLC is a useful technique for monitoring the progress of the synthesis reaction.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for purity assessment. One source mentions obtaining the product with 99.2% purity as determined by HPLC.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of this volatile compound, providing both separation and structural information. A general protocol for aromatic aldehydes would involve a non-polar capillary column and electron ionization (EI) mass spectrometry.

Role in Signaling Pathways

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a crucial intermediate in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4).[7] PDE4 is an enzyme that plays a critical role in the inflammatory cascade by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn modulates downstream signaling pathways, leading to a reduction in inflammation. This is particularly relevant in the treatment of chronic obstructive pulmonary disease (COPD).

The primary signaling pathway affected by PDE4 inhibition is the cAMP-dependent pathway. Increased cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

Caption: PDE4 Signaling Pathway and the Role of Roflumilast.

Conclusion

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a valuable synthetic intermediate with well-defined chemical and physical properties. The methodologies for its synthesis are well-established, providing efficient routes to this important precursor. Its primary significance lies in its use in the synthesis of the PDE4 inhibitor Roflumilast, highlighting its importance in the development of therapeutics for inflammatory diseases. Further research to fully characterize its spectroscopic properties and explore its potential in other applications is warranted.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]

- 6. Cas 151103-08-1,4-Difluoromethoxy-3-hydroxybenzaldehyde | lookchem [lookchem.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in the pharmaceutical industry. This document outlines its chemical structure, physical and chemical properties, synthesis protocols, and significant applications, with a focus on its role in drug development.

Chemical Structure and Properties

4-(Difluoromethoxy)-3-methoxybenzaldehyde is an aromatic aldehyde with the chemical formula C9H8F2O3.[1][2][3] Its structure features a benzene ring substituted with a difluoromethoxy group, a methoxy group, and a formyl (aldehyde) group.

Molecular Structure:

Caption: Chemical structure of 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 162401-70-9 | [1][2][3] |

| Molecular Formula | C9H8F2O3 | [1][2][3] |

| Molecular Weight | 202.15 g/mol | [1][2][3] |

| Appearance | Clear, light orange liquid or light yellow oil | [1][2] |

| Boiling Point | 105-106 °C at 1 mmHg | [2][4] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Refractive Index | 1.5155 | [2][4] |

| Flash Point | 113.5 °C | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (250 MHz, CDCl₃) | δ (ppm): 9.74 (s, 1H), 7.31 (d, J=1.7 Hz, 1H), 7.27 (dd, J=8.0, 1.7 Hz, 1H), 7.11 (d, J=8.0 Hz, 1H), 6.49 (t, J(F-H)=74.0 Hz, 1H), 3.76 (s, 3H) | [1] |

Synthesis Protocols

Several synthetic routes for 4-(Difluoromethoxy)-3-methoxybenzaldehyde have been reported, commonly starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). Below is a detailed experimental protocol based on a common method.

Synthesis from Vanillin and Monochlorodifluoromethane

This protocol describes the synthesis via the reaction of vanillin with monochlorodifluoromethane gas in the presence of a base.

Materials:

-

Vanillin (30.0 g, 0.2 mol)

-

Sodium hydroxide (13.0 g, 0.325 mol)

-

N,N-Dimethylformamide (DMF) (450 mL)

-

Monochlorodifluoromethane gas

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

Reaction flask

-

Stirrer

-

Heating mantle

-

Gas inlet tube

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[1]

-

Heat the reaction mixture to 90 °C with continuous stirring for 2 hours.[1]

-

Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[1]

-

Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[1]

-

Quench the reaction by adding water (450 mL).[1]

-

Extract the mixture with dichloromethane.[1]

-

Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate.[1]

-

Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (yield: 31.9 g, 80%).[1][2]

Synthesis Workflow:

Caption: Workflow for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

Applications in Drug Development and Medicinal Chemistry

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Roflumilast.[5] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[5]

The incorporation of the difluoromethoxy group is a strategic approach in medicinal chemistry to enhance the properties of drug candidates.[5] This functional group can:

-

Improve Metabolic Stability: The C-F bond is highly stable, which can slow down metabolic processes, leading to a longer drug half-life.[5]

-

Enhance Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target.[5]

-

Modulate Receptor Binding: The unique electronic properties of fluorine can influence the binding affinity of the molecule to its target receptor.[5]

Beyond Roflumilast, this compound serves as a versatile building block for the synthesis of other biologically active molecules targeting a range of diseases, including inflammatory conditions and neurodegenerative disorders.[5]

Safety and Handling

4-(Difluoromethoxy)-3-methoxybenzaldehyde should be handled with care in a well-ventilated area.[6] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7][8]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[6][7][8]

-

In case of contact with skin, wash with plenty of soap and water.[6][8]

-

If in eyes, rinse cautiously with water for several minutes.[6][8]

-

Store in a well-ventilated place and keep the container tightly closed.[8]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE | 162401-70-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. georganics.sk [georganics.sk]

- 8. aksci.com [aksci.com]

A Comprehensive Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde

This technical guide provides an in-depth overview of 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's physicochemical properties, experimental protocols for its synthesis, its significant applications, and relevant safety information.

Core Compound Data

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, characterized by the presence of a difluoromethoxy group, imparts desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1]

| Property | Value | Source |

| Molecular Weight | 202.15 g/mol | [2][3][4] |

| Molecular Formula | C9H8F2O3 | [2][3][4] |

| CAS Number | 162401-70-9 | [2][3] |

| Appearance | Light yellow oil | [2] |

| Boiling Point | 105-106 °C @ 1 mmHg | [4] |

| Density | 1.260 ± 0.06 g/cm³ | [4] |

| Refractive Index | 1.5155 | [4] |

| Solubility | Soluble in Chloroform and Methanol (Slightly) | [5] |

Applications in Drug Development

The primary application of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is as a crucial intermediate in the synthesis of Roflumilast.[1] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] PDE4 is a key enzyme in the inflammatory pathways associated with COPD, and its inhibition by Roflumilast leads to a reduction in inflammation and an improvement in respiratory function.[1][5]

The incorporation of the difluoromethoxy group is a strategic approach in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates.[1] This functional group can improve metabolic stability, leading to a longer drug half-life, and modulate lipophilicity for better membrane permeability and target engagement.[1] Beyond Roflumilast, this intermediate is valuable for the synthesis of other biologically active molecules targeting a range of conditions, including other inflammatory diseases and neurodegenerative disorders.[1][6]

Signaling Pathway of PDE4 Inhibition

Caption: Role of PDE4 in inflammatory signaling and its inhibition by Roflumilast.

Experimental Protocols for Synthesis

There are two primary synthetic routes for preparing 4-(Difluoromethoxy)-3-methoxybenzaldehyde from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Synthesis Workflow Diagram

Caption: Synthetic routes for 4-(Difluoromethoxy)-3-methoxybenzaldehyde from vanillin.

Route 1: From Vanillin and Sodium 2-chloro-2,2-difluoroacetate

This method involves the reaction of vanillin with sodium 2-chloro-2,2-difluoroacetate in the presence of a base.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium carbonate

-

N,N-Dimethylformamide (DMF)

-

Water

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Silica gel

Procedure:

-

A solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is prepared.[2]

-

The reaction mixture is heated at 100°C for 3.5 hours.[2]

-

After cooling, the mixture is acidified with concentrated hydrochloric acid.[2]

-

The product is extracted with ethyl acetate (2 x 25 mL).[2]

-

The combined organic layers are washed with water (2 x 25 mL) and dried over MgSO4.[2]

-

The solvent is removed under reduced pressure.[2]

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to yield 4-(difluoromethoxy)-3-methoxybenzaldehyde as an oil (2.41 g, 91% yield).[2]

Route 2: From Vanillin and Monochlorodifluoromethane

This alternative synthesis utilizes monochlorodifluoromethane gas as the difluoromethylating agent.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

Sodium hydroxide

-

N,N-Dimethylformamide (DMF)

-

Monochlorodifluoromethane gas

-

Dichloromethane

-

Saturated sodium carbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Vanillin (30.0 g, 0.2 mol) and sodium hydroxide (13.0 g, 0.325 mol) are added to DMF (450 mL) in a reaction flask.[2]

-

The mixture is heated to 90°C with continuous stirring for 2 hours.[2]

-

Monochlorodifluoromethane gas is introduced into the reaction system, and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[2]

-

Upon completion, the heating is stopped, and the reaction mixture is cooled to room temperature.[2]

-

The reaction is quenched by the addition of water (450 mL), and the mixture is extracted with dichloromethane.[2]

-

The organic phase is washed sequentially with saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[2]

-

The organic phase is concentrated under pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (31.9 g, 80% yield, 99.2% purity).[2]

Safety and Handling

4-(Difluoromethoxy)-3-methoxybenzaldehyde is classified as an irritant. It is important to handle this chemical with appropriate safety precautions.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8]

-

Precautions:

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Skin Contact: Wash with plenty of soap and water. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. Cas 151103-08-1,4-Difluoromethoxy-3-hydroxybenzaldehyde | lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. georganics.sk [georganics.sk]

The Medicinal Chemistry of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: A Technical Guide to its Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key building block in modern medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors. The incorporation of the difluoromethoxy group at the 4-position and a methoxy group at the 3-position of the benzaldehyde scaffold imparts unique physicochemical properties to the resulting molecules. These properties, including enhanced metabolic stability and optimized lipophilicity, are highly desirable in the development of new therapeutic agents. This technical guide provides an in-depth overview of the applications of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in medicinal chemistry, with a focus on its use in the synthesis of PDE4 inhibitors for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).

Core Applications in Medicinal Chemistry

The primary application of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in medicinal chemistry is as a precursor for the synthesis of biologically active molecules, most notably Roflumilast, a selective PDE4 inhibitor. The difluoromethoxy group is a bioisostere of a methoxy or hydroxy group and can significantly improve the metabolic stability of a drug candidate by blocking potential sites of oxidation. Furthermore, the electronic properties of the fluorine atoms can influence the binding affinity of the molecule to its target protein. Medicinal chemists leverage this intermediate to explore novel compounds targeting a range of diseases, including inflammatory conditions and neurodegenerative disorders.[1]

Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde and its Derivatives

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is a critical first step in the journey towards PDE4 inhibitors. Several synthetic routes have been established, with a common starting material being vanillin (4-hydroxy-3-methoxybenzaldehyde).

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde from Vanillin

This protocol describes a common method for the difluoromethylation of vanillin.

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium carbonate

-

N,N-Dimethylformamide (DMF)

-

Water

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

n-Hexane

Procedure:

-

A solution of vanillin (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is prepared in a round-bottom flask.

-

The reaction mixture is heated to 100°C and stirred for 3.5 hours.

-

After cooling to room temperature, the mixture is acidified with concentrated hydrochloric acid.

-

The product is extracted with ethyl acetate (2 x 25 mL).

-

The combined organic layers are washed with water (2 x 25 mL) and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (1:4) as the eluent to afford 4-(Difluoromethoxy)-3-methoxybenzaldehyde as an oil (yield: 91%).[2]

Experimental Workflow: Synthesis of Roflumilast from 4-(Difluoromethoxy)-3-methoxybenzaldehyde

This workflow outlines the key synthetic transformations from the title compound to the final active pharmaceutical ingredient, Roflumilast.

Synthetic workflow for Roflumilast.

Biological Activity of Derivatives

Derivatives of 4-(Difluoromethoxy)-3-methoxybenzaldehyde have been extensively investigated as inhibitors of phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory mediators.

Quantitative Data: PDE4 Inhibition

The following table summarizes the inhibitory activity of Roflumilast, a prominent derivative of 4-(Difluoromethoxy)-3-methoxybenzaldehyde, against different PDE4 subtypes.

| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |

| Roflumilast | - | 0.84 | 0.68 | [3] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Signaling Pathway of PDE4 Inhibition

The anti-inflammatory effects of PDE4 inhibitors are mediated through the modulation of the cAMP signaling pathway. The following diagram illustrates the key events following PDE4 inhibition in an inflammatory cell.

PDE4 signaling pathway in inflammation.

Conclusion

4-(Difluoromethoxy)-3-methoxybenzaldehyde has established itself as a valuable and versatile building block in medicinal chemistry. Its strategic use, particularly in the synthesis of PDE4 inhibitors like Roflumilast, has led to significant advancements in the treatment of inflammatory diseases. The unique properties conferred by the difluoromethoxy group underscore the importance of fluorination in modern drug design. Further exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

A Technical Guide to the Role of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in the Synthesis of Roflumilast

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor, with a specific focus on the pivotal role of the intermediate, 4-(difluoromethoxy)-3-methoxybenzaldehyde. It details the synthetic pathways, experimental protocols, and mechanism of action, presenting quantitative data and process visualizations to support drug development and research professionals.

Introduction: The Significance of Roflumilast and its Intermediates

Roflumilast is an orally administered anti-inflammatory drug approved for the treatment of severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis.[1][2] Its therapeutic effect is derived from the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme crucial to the inflammatory cascade in airway diseases.[1][3] The chemical architecture of Roflumilast is complex, making its synthesis a multi-step process reliant on high-quality, well-defined intermediates.

Among these, 4-(difluoromethoxy)-3-methoxybenzaldehyde stands out as a key building block.[1] The incorporation of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[1] Understanding the synthesis and integration of this intermediate is fundamental to the efficient and scalable production of Roflumilast.

The Synthetic Pathway: From Vanillin to Roflumilast

The synthesis of Roflumilast from 4-(difluoromethoxy)-3-methoxybenzaldehyde involves a logical sequence of chemical transformations. The overall workflow begins with the synthesis of the key benzaldehyde intermediate, typically from readily available vanillin (4-hydroxy-3-methoxybenzaldehyde). This intermediate then undergoes a series of reactions—demethylation, etherification, oxidation, and finally, amide coupling—to yield the final active pharmaceutical ingredient (API).

The following diagram illustrates the core synthetic workflow.

Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: Data and Protocols

The preparation of the title intermediate is a critical first step. Various methods have been reported, primarily starting from vanillin. The choice of difluoromethylating agent and reaction conditions significantly impacts the yield and purity of the product.

The following table summarizes quantitative data from two distinct protocols for the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde from vanillin.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | Vanillin | Vanillin |

| Key Reagents | Sodium 2-chloro-2,2-difluoroacetate, Cs₂CO₃ | Monochlorodifluoromethane (gas), NaOH |

| Solvent | DMF / Water | DMF |

| Temperature | 100°C | 90°C |

| Reaction Time | 3.5 hours | Until completion (TLC monitored) |

| Yield | 91%[4] | 80%[4] |

| Purity | Column Purified[4] | 99.2% (HPLC)[4] |

| Reference | ChemicalBook[4] | ChemicalBook[4] |

Protocol 1: High-Yield Method using Sodium 2-chloro-2,2-difluoroacetate [4]

-

A solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin, 2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is prepared in a suitable reaction vessel.

-

The mixture is heated to 100°C and maintained for 3.5 hours.

-

Upon cooling, the mixture is acidified with concentrated hydrochloric acid.

-

The aqueous phase is extracted with ethyl acetate (2 x 25 mL).

-

The combined organic layers are washed with water (2 x 25 mL) and dried over magnesium sulfate (MgSO₄).

-

The solvent is removed under reduced pressure.

-

The resulting crude oil is purified by column chromatography on silica gel, using an eluent of ethyl acetate/n-hexane (1:4), to yield 4-(difluoromethoxy)-3-methoxybenzaldehyde (2.41 g, 91%) as an oil.

Protocol 2: High-Purity Method using Monochlorodifluoromethane Gas [4]

-

To a reaction flask, add DMF (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).

-

Heat the reaction system to 90°C with continuous stirring for 2 hours.

-

Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.

-

Once the reaction is complete, stop heating and allow the system to cool to room temperature.

-

Quench the reaction by adding water (450 mL).

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (31.9 g, 80% yield, 99.2% purity). The product can be used in subsequent steps without further purification.

Mechanism of Action: PDE4 Inhibition Pathway

Roflumilast exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cells, particularly immune and inflammatory cells.[3][5] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling that suppresses inflammatory responses.[3][6]

The diagram below outlines the core signaling pathway affected by Roflumilast.

The inhibition of PDE4 prevents the breakdown of cAMP to AMP. The resulting accumulation of cAMP activates PKA, which in turn phosphorylates various substrates, leading to a cascade of anti-inflammatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine release from various inflammatory cells.[3][7]

References

- 1. nbinno.com [nbinno.com]

- 2. medkoo.com [medkoo.com]

- 3. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Safety and pharmacodynamics of the PDE4 inhibitor roflumilast in advanced B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of 4-(Difluoromethoxy)-3-methoxybenzaldehyde in the Synthesis of Potent PDE4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and application of 4-(difluoromethoxy)-3-methoxybenzaldehyde, a key building block in the development of selective phosphodiesterase 4 (PDE4) inhibitors. This document details the synthetic pathways, experimental protocols, and pharmacological significance of this compound, with a primary focus on the synthesis of Roflumilast, a potent anti-inflammatory therapeutic.

Introduction: The Significance of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1] By hydrolyzing cAMP to its inactive form, AMP, PDE4 regulates a multitude of cellular processes, particularly in immune and inflammatory cells.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators and promotes anti-inflammatory responses.[3][4] This mechanism of action has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and psoriatic arthritis.[1][3]

The benzaldehyde derivative, 4-(difluoromethoxy)-3-methoxybenzaldehyde, serves as a critical starting material for the synthesis of several potent PDE4 inhibitors. Its unique substitution pattern is instrumental in achieving high potency and selectivity for the PDE4 enzyme.

Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

The synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde is a crucial first step in the production of various PDE4 inhibitors. The most common and efficient methods start from readily available vanillin (4-hydroxy-3-methoxybenzaldehyde).

Synthetic Pathways

Two primary methods for the difluoromethylation of vanillin are prevalent in the literature: one using monochlorodifluoromethane gas and another employing sodium 2-chloro-2,2-difluoroacetate.

Quantitative Data for Synthesis

| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Vanillin | Monochlorodifluoromethane, NaOH, DMF | 90°C, 2 hours | 80 | 99.2 (HPLC) | [5] |

| Vanillin | Sodium 2-chloro-2,2-difluoroacetate, Cs2CO3, DMF/Water | 100°C, 3.5 hours | 91 | Not specified | [5] |

Detailed Experimental Protocols

Method 1: Using Monochlorodifluoromethane

-

Reaction Setup: To a reaction flask, add N,N-Dimethylformamide (DMF, 450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[5]

-

Heating: The reaction mixture is heated to 90°C with continuous stirring for 2 hours.[5]

-

Gas Introduction: Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[5]

-

Quenching and Extraction: After completion, cool the reaction to room temperature and quench by adding water (450 mL). Extract the mixture with dichloromethane.[5]

-

Washing and Drying: The organic phase is sequentially washed with saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[5]

-

Isolation: Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (31.9 g, 80% yield, 99.2% purity).[5]

Application in the Synthesis of Roflumilast

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a pivotal intermediate in the synthesis of Roflumilast, a highly selective PDE4 inhibitor. The synthesis involves the conversion of the aldehyde to a benzoic acid derivative, followed by amidation.

Roflumilast Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Roflumilast starting from 4-(difluoromethoxy)-3-methoxybenzaldehyde.

Caption: Synthetic pathway of Roflumilast.

Quantitative Data for Roflumilast Synthesis

| Intermediate | Reagents and Solvents | Reaction Conditions | Yield (%) | Reference |

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to Roflumilast | Thionyl chloride, THF, 4-amino-3,5-dichloropyridine, Sodium hydride | Room temperature | Overall 80% from 4-hydroxy-3-iodobenzoic acid | [6] |

Detailed Experimental Protocol: Amidation Step

-

Acid Chloride Formation: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is reacted with a halogenating agent such as thionyl chloride to form the corresponding acid chloride.[7]

-

Amidation: The acid chloride, dissolved in a suitable solvent like tetrahydrofuran (THF), is added dropwise to a mixture of 4-amino-3,5-dichloropyridine and a base like sodium hydride at a controlled temperature (below 30°C).[7]

-

Reaction Monitoring and Work-up: The reaction is stirred for approximately 1 hour at room temperature. Upon completion, ethyl acetate and water are added for extraction.[7]

-

Purification: The crude product is purified to yield Roflumilast.

PDE4 Signaling Pathway and Inhibition

The therapeutic effects of Roflumilast and other PDE4 inhibitors stem from their ability to modulate the cAMP signaling cascade.

Caption: PDE4 signaling pathway and inhibition.

Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation.[1] This results in the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3][4] Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.[3][4]

Comparative Efficacy of PDE4 Inhibitors

The difluoromethoxy-methoxy-benzaldehyde core is a key feature in several potent PDE4 inhibitors. The following table provides a comparison of the inhibitory concentrations (IC50) of Roflumilast and other notable PDE4 inhibitors.

| PDE4 Inhibitor | Target | IC50 (nM) | Reference |

| Roflumilast | PDE4 | 0.7-0.9 (for various subtypes) | Not specified |

| Apremilast | PDE4 | 74 | [8] |

| Crisaborole | PDE4 | 55-340 (for various isoforms) | [9] |

It is important to note that while Apremilast and Crisaborole are also effective PDE4 inhibitors, their synthesis does not typically start from 4-(difluoromethoxy)-3-methoxybenzaldehyde, but rather from other precursors such as 3-hydroxy-4-methoxybenzaldehyde for Apremilast.[10][11]

Conclusion

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a fundamentally important intermediate for the synthesis of a new generation of highly potent and selective PDE4 inhibitors. The synthetic routes to this key building block are well-established and efficient, enabling the large-scale production of therapeutics like Roflumilast. A thorough understanding of the synthesis of this intermediate, its conversion to active pharmaceutical ingredients, and the underlying pharmacology of PDE4 inhibition is essential for researchers and professionals in the field of drug discovery and development. The continued exploration of derivatives based on this core structure holds promise for the development of even more effective treatments for a wide range of inflammatory diseases.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, supplier information, detailed synthesis protocols, and its application in the synthesis of active pharmaceutical ingredients (APIs), most notably Roflumilast.

Core Compound Information

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS RN: 162401-70-9) is a substituted benzaldehyde derivative that serves as a critical building block in medicinal chemistry. Its difluoromethoxy group can enhance the metabolic stability and lipophilicity of target molecules, making it a valuable moiety in drug design.[1]

Chemical and Physical Properties

The physical and chemical properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O₃ | [2] |

| Molecular Weight | 202.15 g/mol | [2] |

| Boiling Point | 105-106 °C at 1 mmHg | [3] |

| Density | 1.260 ± 0.06 g/cm³ | [3] |

| Refractive Index | 1.5155 | [3] |

| Flash Point | 113.5 °C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Supplier Information and Purity Specifications

A number of chemical suppliers offer 4-(Difluoromethoxy)-3-methoxybenzaldehyde, typically with purities suitable for pharmaceutical research and development. While batch-specific impurity profiles are detailed in the Certificate of Analysis (CoA) provided with purchase, general purity specifications are listed below.

| Supplier | Reported Purity | Grade |

| Henan Lihao Chem Plant Limited | 99% | / |

| Hangzhou Chungyo Chemicals Co., Ltd. | 98% | Pharmaceutical Grade |

| Career Henan Chemical Co. | 98% | / |

| Henan Aochuang Chemical Co.,Ltd. | 98% | / |

| ChemicalBook Reference Synthesis | 99.2% (by HPLC) | / |

Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

The most common synthetic route to 4-(Difluoromethoxy)-3-methoxybenzaldehyde starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). Two detailed experimental protocols are provided below.

Protocol 1: Synthesis using Monochlorodifluoromethane

This protocol involves the difluoromethylation of vanillin using monochlorodifluoromethane gas.

Experimental Protocol:

-

To a reaction flask, add N,N-Dimethylformamide (DMF) (450 mL), vanillin (30.0 g, 0.2 mol), and sodium hydroxide (13.0 g, 0.325 mol).[5]

-

Heat the reaction mixture to 90 °C with continuous stirring for 2 hours.[5]

-

Introduce monochlorodifluoromethane gas into the reaction system. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[5]

-

Once the reaction is complete, stop heating and allow the reaction mixture to cool to room temperature.[5]

-

Quench the reaction by adding water (450 mL).[5]

-

Extract the mixture with dichloromethane.[5]

-

Wash the organic phase sequentially with saturated sodium carbonate solution and saturated brine.[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Concentrate the organic phase under reduced pressure to obtain 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil (Yield: 80%, Purity by HPLC: 99.2%). The product can be used in subsequent steps without further purification.[4][5]

Protocol 2: Synthesis using Sodium 2-chloro-2,2-difluoroacetate

This method utilizes a solid difluoromethylating agent, which can be more convenient for laboratory-scale synthesis.

Experimental Protocol:

-

In a reaction vessel, prepare a solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL).[5]

-

Heat the solution at 100°C for 3.5 hours.[5]

-

After cooling, acidify the mixture with concentrated hydrochloric acid.[5]

-

Extract the product with ethyl acetate (2 x 25 mL).[5]

-

Wash the combined organic layers with water (2 x 25 mL).[5]

-

Dry the organic layer over magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica gel using an eluent of ethyl acetate/n-hexane (1:4) to yield 4-(difluoromethoxy)-3-methoxybenzaldehyde as an oil (Yield: 91%).[5]

Application in the Synthesis of Roflumilast

4-(Difluoromethoxy)-3-methoxybenzaldehyde is a key starting material for the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation.

Experimental Protocol: Oxidation to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Note: This protocol starts from a derivative where the 3-methoxy group has been replaced by a 3-cyclopropylmethoxy group, a common intermediate in Roflumilast synthesis. The oxidation step is analogous.

Experimental Protocol:

-

Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in acetone.

-

To this solution, add sulphamic acid at 5-10°C.

-

Stir the reaction mixture at 0-10°C for 15 minutes.

-

Add sodium chlorite and continue stirring at 25-30°C for 2-3 hours.

-

Quench the reaction by adding water and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

Visualizations

Synthesis Pathway of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

Caption: Synthesis routes to 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

Experimental Workflow for Synthesis Protocol 1

Caption: Workflow for the synthesis from Vanillin using CHClF₂.

Logical Relationship for Roflumilast Synthesis

Caption: Key steps in the synthesis of Roflumilast.

References

The Emergence of a Key Building Block: A Technical Guide to 4-(Difluoromethoxy)-3-methoxybenzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9). While the specific moment of its initial discovery is not extensively documented in publicly available literature, its history is intrinsically linked to the development of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This guide details the synthetic routes to this crucial intermediate, presenting quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it elucidates the compound's primary role in medicinal chemistry, particularly in the context of the PDE4 signaling pathway, which is visualized using a Graphviz diagram.

Discovery and History

The history of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is fundamentally tied to the research and development of Roflumilast, a selective PDE4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The development of Roflumilast was pioneered by Byk Gulden (later part of Altana and then Nycomed).[3] The structural design of Roflumilast necessitated a benzaldehyde derivative with specific substitutions to achieve the desired pharmacological profile. The introduction of a difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity of a drug candidate.[1][4]

While a singular "discovery" paper for 4-(Difluoromethoxy)-3-methoxybenzaldehyde is not readily identifiable, its synthesis and use as a key intermediate are detailed in patents related to Roflumilast and its analogs, first appearing in the 1990s. This suggests that the compound was likely first synthesized and characterized during the drug discovery program for Roflumilast. Its emergence, therefore, was not as a standalone discovery but as a critical component in the targeted synthesis of a novel therapeutic agent.

Synthesis and Experimental Protocols

The synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde typically starts from commercially available precursors such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or 3,4-dihydroxybenzaldehyde. Several synthetic methodologies have been reported, with variations in reagents, reaction conditions, and resulting yields.

Synthesis from Vanillin

A common route involves the difluoromethylation of the hydroxyl group of vanillin.

Experimental Protocol:

A solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (30.0 g, 0.2 mol) and sodium hydroxide (13.0 g, 0.325 mol) in DMF (450 mL) is prepared in a reaction flask.[5] The mixture is heated to 90°C with continuous stirring for 2 hours.[5] Monochlorodifluoromethane gas is then introduced into the reaction system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the vanillin is completely consumed.[5] After the reaction is complete, heating is stopped, and the mixture is cooled to room temperature. The reaction is quenched by the addition of water (450 mL), and the product is extracted with dichloromethane.[5] The organic phase is washed sequentially with a saturated sodium carbonate solution and saturated brine, then dried over anhydrous sodium sulfate.[5] The solvent is removed under reduced pressure to yield 3-methoxy-4-(difluoromethoxy)benzaldehyde as a light yellow oil.[5]

Synthesis from 4-Hydroxy-3-methoxybenzaldehyde using Sodium 2-chloro-2,2-difluoroacetate

This method provides an alternative route for difluoromethylation.

Experimental Protocol:

A solution of 4-hydroxy-3-methoxybenzaldehyde (2.0 g, 0.013 mol), sodium 2-chloro-2,2-difluoroacetate (4.8 g, 0.031 mol), and cesium carbonate (72 mg, 0.018 mol) in a mixture of DMF (14 mL) and water (14 mL) is heated at 100°C for 3.5 hours.[1] The reaction mixture is then acidified with concentrated hydrochloric acid and extracted with ethyl acetate (2 x 25 mL).[1] The combined organic layers are washed with water (2 x 25 mL) and dried over MgSO4.[1] The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an ethyl acetate/n-hexane (1:4) mixture as the eluent to give 4-(difluoromethoxy)-3-methoxybenzaldehyde as an oil.[1]

Synthesis of the Precursor 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

This related compound is also a key intermediate and can be synthesized from 3,4-dihydroxybenzaldehyde.

Experimental Protocol:

In a 100 mL round-bottomed flask, 3,4-dihydroxybenzaldehyde (5.1 g, 36.9 mmol, 1.0 eq) and sodium carbonate (11.73 g, 110.7 mmol, 3.0 eq) are suspended in 250 mL of DMF.[6] A solution of sodium chlorodifluoroacetate (8.57 g, 56.1 mmol, 1.5 eq) in 20 mL of water is added.[6] The reaction mixture is heated to 80°C and stirred for 6 hours.[6] After cooling to room temperature, the pH of the reaction mixture is adjusted to 5-6 with 1.0 M hydrochloric acid.[6] The product is extracted with ethyl acetate (3 x 20 mL).[6] The combined organic phases are dried with anhydrous MgSO4, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (eluent: ethyl acetate/petroleum ether, 1:20) to yield the monosubstituted product.[6]

Quantitative Data

The following tables summarize the key quantitative data reported for the synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde and its precursor.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Vanillin | NaOH, CHClF₂ | DMF | 90 | 2 | 80 | 99.2 (HPLC) | [5] |

| 4-Hydroxy-3-methoxybenzaldehyde | Sodium 2-chloro-2,2-difluoroacetate, Cs₂CO₃ | DMF/Water | 100 | 3.5 | 91 | - | [1] |

| 3,4-Dihydroxybenzaldehyde | Sodium chlorodifluoroacetate, Na₂CO₃ | DMF/Water | 80 | 6 | 57.5 | - | [6] |

Table 1: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde and its Precursor

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.15 g/mol | [1] |

| Appearance | Light yellow oil | [5] |

| ¹H NMR (250 MHz, CDCl₃) δ (ppm) | 9.74 (s, 1H), 7.31 (d, J=1.7 Hz, 1H), 7.27 (dd, J₁=1.7 Hz, J₂=8.0 Hz, 1H), 7.11 (d, J=8.0 Hz, 1H), 6.49 (t, J(F-H)=74.0 Hz, 1H), 3.76 (s, 3H) | [1] |

Table 2: Physicochemical and Spectral Data for 4-(Difluoromethoxy)-3-methoxybenzaldehyde

Applications in Drug Development

The primary and most significant application of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is as a key intermediate in the synthesis of Roflumilast.[1][2] Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD.[7]

The synthesis of Roflumilast from 4-(Difluoromethoxy)-3-methoxybenzaldehyde involves its oxidation to the corresponding benzoic acid, followed by amide coupling with 4-amino-3,5-dichloropyridine. The difluoromethoxy and methoxy groups on the benzaldehyde are critical for the ultimate binding of Roflumilast to the active site of the PDE4 enzyme.

Beyond Roflumilast, the unique electronic properties imparted by the difluoromethoxy group make this benzaldehyde derivative a valuable building block in medicinal chemistry for the development of other novel therapeutic agents.[4] The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are all desirable properties in drug candidates.[1][4]

Signaling Pathway

Roflumilast, synthesized from 4-(Difluoromethoxy)-3-methoxybenzaldehyde, exerts its therapeutic effect by inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the inflammatory response.

Caption: PDE4 Signaling Pathway and the Mechanism of Action of Roflumilast.

Conclusion

4-(Difluoromethoxy)-3-methoxybenzaldehyde stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own history is intertwined with the development of Roflumilast, its utility as a versatile, fluorinated building block ensures its continued relevance in the fields of medicinal chemistry and material science. The synthetic routes and mechanistic insights provided in this guide offer a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 3. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]

- 4. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. The discovery of roflumilast for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 7. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

Spectroscopic Profile of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-(Difluoromethoxy)-3-methoxybenzaldehyde are presented below.

¹H NMR Data

The ¹H NMR spectrum of 4-(Difluoromethoxy)-3-methoxybenzaldehyde was recorded on a 250 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.74 | s | - | 1H | Aldehyde (-CHO) |

| 7.31 | d | 1.7 | 1H | Ar-H |

| 7.27 | dd | 8.0, 1.7 | 1H | Ar-H |

| 7.11 | d | 8.0 | 1H | Ar-H |

| 6.49 | t | 74.0 | 1H | -OCHF₂ |

| 3.76 | s | - | 3H | -OCH₃ |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

¹³C NMR Data (Predicted)

| Predicted Chemical Shift (δ) ppm | Assignment |

| 191 - 193 | C=O (Aldehyde) |

| 150 - 152 | C-O (Aromatic) |

| 148 - 150 | C-O (Aromatic) |

| 130 - 132 | C (Aromatic) |

| 125 - 127 | CH (Aromatic) |

| 115 - 117 | t, J(C-F) ≈ 260 Hz, -OCHF₂ |

| 112 - 114 | CH (Aromatic) |

| 110 - 112 | CH (Aromatic) |

| 55 - 57 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for 4-(Difluoromethoxy)-3-methoxybenzaldehyde are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3100 | Medium | C-H stretch (aromatic) |

| ~2850 | Medium | C-H stretch (aldehyde) |

| ~2750 | Medium | C-H stretch (aldehyde, Fermi resonance) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500, ~1450 | Medium to Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 - 1150 | Strong | C-F stretch (difluoromethoxy) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular formula of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is C₉H₈F₂O₃, with a molecular weight of 202.15 g/mol .[1]

Predicted Fragmentation Pattern:

| m/z | Predicted Fragment Ion |

| 202 | [M]⁺ (Molecular ion) |

| 201 | [M-H]⁺ |

| 173 | [M-CHO]⁺ |

| 151 | [M-OCHF₂]⁺ |

| 123 | [M-CHO, -OCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aromatic aldehydes like 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum is acquired on a 250 MHz or higher field NMR spectrometer. The ¹H NMR spectrum is typically referenced to the residual solvent peak or an internal standard like TMS (0 ppm). For ¹³C NMR, the solvent peak is also used for referencing.

Infrared (IR) Spectroscopy

For a liquid sample, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the MS provides mass spectra for each component as it elutes from the GC column. Electron ionization (EI) at 70 eV is a common ionization method for such analyses.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Solubility Profile of 4-(Difluoromethoxy)-3-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(difluoromethoxy)-3-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on general chemical principles and provides a detailed experimental protocol for its determination.

Predicted Solubility of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

The solubility of a compound is dictated by its molecular structure, including polarity and the potential for intermolecular interactions such as hydrogen bonding. 4-(Difluoromethoxy)-3-methoxybenzaldehyde possesses a polar carbonyl group and ether linkages, which suggest a degree of polarity. However, the presence of the aromatic ring and the difluoromethoxy group also introduces nonpolar characteristics.

Based on the general solubility rules for aldehydes and ketones, the following qualitative solubility profile is anticipated. Aldehydes and ketones are typically soluble in most common organic solvents.[1] Smaller aldehydes and ketones, generally those with up to four or five carbon atoms, exhibit moderate solubility in water.[1] This solubility in water decreases as the length of the carbon chain increases.[1]

Table 1: Predicted Qualitative Solubility of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar carbonyl group can form hydrogen bonds with protic solvents. However, the overall size and nonpolar regions of the molecule may limit high solubility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The dipole-dipole interactions between the polar carbonyl and ether groups of the solute and the polar aprotic solvent are expected to be strong, leading to good solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | While the molecule has polar features, the aromatic ring and alkyl groups contribute to nonpolar character, allowing for some interaction with nonpolar solvents. Solubility is likely to be lower than in polar aprotic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble to Very Soluble | Chlorinated solvents are effective at dissolving a wide range of organic compounds, and good solubility is expected. |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of 4-(difluoromethoxy)-3-methoxybenzaldehyde in various solvents, a standardized experimental method is required. The following protocol describes a common and reliable gravimetric method for this purpose.

Objective: To determine the solubility of 4-(difluoromethoxy)-3-methoxybenzaldehyde in a specific solvent at a given temperature.

Materials:

-

4-(Difluoromethoxy)-3-methoxybenzaldehyde (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-(difluoromethoxy)-3-methoxybenzaldehyde to a vial containing a known volume of the chosen solvent. An excess of the solid should be visible to ensure a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be well below the boiling point of the solute.

-

Continue evaporation until all the solvent has been removed and a constant weight of the dried solute is achieved.

-

-

Calculation of Solubility:

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

An In-depth Technical Guide to the Safe Handling of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS No. 162401-70-9). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and chemical literature to ensure the highest standards of laboratory safety and experimental integrity.

Compound Identification and Physicochemical Properties

4-(Difluoromethoxy)-3-methoxybenzaldehyde is an aromatic aldehyde, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its specific structure, featuring both methoxy and difluoromethoxy groups, imparts unique reactivity and requires dedicated handling protocols. Understanding its physical and chemical properties is the foundation for safe laboratory practice.

Table 1: Physicochemical Properties of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 162401-70-9 | [3][4] |

| Molecular Formula | C₉H₈F₂O₃ | [3] |

| Molecular Weight | 202.15 g/mol | [3] |

| Appearance | Light yellow oil or solid | [5][6] |

| Melting Point | 40 - 42 °C | [6] |

| Boiling Point | 265 - 266 °C | [6] |

| Purity | Typically ≥98% | [5] |

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[7][8] The primary hazards are associated with direct contact and inhalation. While comprehensive toxicological data is not available for this specific molecule, the known effects of similar aromatic aldehydes suggest that caution is warranted.[9][10]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Source: Compiled from multiple safety data sheets.[7][8][11]

Causality of Hazards:

-

Skin and Eye Irritation: The aldehyde functional group can react with proteins and other biomolecules in the skin and eyes, leading to irritation, redness, and inflammation.[7][11] The presence of fluorine atoms can also contribute to its irritant properties.

-

Respiratory Irritation: As a fine powder or vapor, the compound can be inhaled, causing irritation to the mucous membranes of the respiratory tract.[7][11] This is a common characteristic of many volatile organic compounds and fine chemical dusts.

Exposure Control and Personal Protection

To mitigate the risks identified, a systematic approach to exposure control must be implemented. The "Hierarchy of Controls" is the standard industrial hygiene model for minimizing workplace hazards.

Hierarchy of Controls

Engineering controls are the most effective line of defense, followed by administrative controls and, finally, Personal Protective Equipment (PPE). Relying solely on PPE is the least effective control measure and should be considered the last resort.

Caption: Hierarchy of controls for mitigating exposure risks.

Recommended Personal Protective Equipment (PPE)

All handling of this compound must be performed with appropriate PPE.[12][13]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Standard |

| Eye/Face | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash risks. | Protects against splashes and airborne particles causing serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or EU EN166 standards.[11][14] |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which causes irritation. Gloves should be inspected before use and disposed of properly.[11][15] |

| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[12] |

| Respiratory | Not required with adequate engineering controls (i.e., in a fume hood). If ventilation is insufficient, a NIOSH/MSHA approved respirator is necessary. | Prevents inhalation of dust or vapors that may cause respiratory irritation.[8][14][16] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintaining the chemical's integrity and ensuring user safety.[13][17]

Handling Protocol

-

Preparation: Read the Safety Data Sheet (SDS) thoroughly before starting any work. Ensure eyewash stations and safety showers are accessible and operational.[18]

-

Work Area: Conduct all weighing and manipulations within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[7][11]

-

Dispensing: Avoid generating dust. Use appropriate tools (spatulas, scoops) for handling the solid.

-